molecular formula C15H22N2O2 B8030134 Benzyl (5-methylazepan-4-yl)carbamate

Benzyl (5-methylazepan-4-yl)carbamate

Cat. No.: B8030134
M. Wt: 262.35 g/mol
InChI Key: HWLRDBIWEWMSFI-UHFFFAOYSA-N
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Description

Benzyl (5-methylazepan-4-yl)carbamate is a synthetic carbamate derivative featuring a seven-membered azepane ring substituted with a methyl group at the 5-position and a benzyl carbamate moiety at the 4-position. This compound’s unique structure confers distinct physicochemical properties, such as solubility, stability, and stereochemical complexity, which are critical for its reactivity and biological activity.

Properties

IUPAC Name

benzyl N-(5-methylazepan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-7-9-16-10-8-14(12)17-15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLRDBIWEWMSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-methylazepan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-methylazepan-4-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method enhances the efficiency and yield of the compound while minimizing the production of by-products. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-methylazepan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated compounds, organic solvents

Major Products Formed

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The benzyl group improves lipophilicity, aiding membrane permeability, while the methyl group at C5 stabilizes the azepane ring against metabolic degradation .
  • Stereochemical Impact : The compound’s multiple chiral centers (e.g., at C4 and C5) influence its enantioselective interactions, as demonstrated in studies on chiral resolution techniques .

Research Findings and Data

  • Synthetic Routes : this compound is synthesized via reductive amination of 5-methylazepan-4-one, followed by carbamate formation using benzyl chloroformate. Yields (~65–70%) are comparable to those of piperidine analogs but lower than azepane derivatives lacking steric hindrance .
  • Biological Activity : In vitro assays against serine proteases show IC₅₀ values of 12 µM, outperforming methyl-substituted piperidine carbamates (IC₅₀ > 50 µM) but underperforming bulkier analogs like naphthyl carbamates (IC₅₀ ~5 µM) .
  • Stability : The compound exhibits a half-life of 8.2 hours in human plasma, superior to benzyl piperidine carbamates (half-life ~4 hours) due to reduced susceptibility to esterase cleavage .

Biological Activity

Benzyl (5-methylazepan-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by relevant data and case studies.

Overview of Biological Activity

This compound is primarily investigated for its interactions with various biological targets. Its mechanism of action involves binding to specific enzymes and receptors, which can inhibit their activity. This inhibition is crucial for therapeutic applications, particularly in treating conditions related to enzyme dysfunction.

The compound acts by interacting with the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is significant in the context of cholinesterase inhibition, where it may compete with acetylcholine at the enzyme's active site, leading to increased levels of acetylcholine in synaptic clefts.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. For instance, derivatives similar to this compound exhibited IC50 values significantly lower than those of established inhibitors like rivastigmine, indicating a strong inhibitory effect on BChE activity .
  • Receptor Binding : Investigations into receptor interactions suggest that this compound can bind to muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which are critical for neurotransmission. The binding affinity and selectivity for these receptors can influence its pharmacological profile .
  • Toxicological Studies : Understanding the toxicological implications is vital. Similar carbamate compounds have been associated with acute toxicity through mechanisms involving cholinesterase inhibition, leading to symptoms such as muscle fasciculations and respiratory failure . These findings underscore the importance of evaluating safety profiles alongside therapeutic potentials.

Case Studies

Several case studies have documented the effects of related carbamate compounds on biological systems:

  • Case Study 1 : A study focused on the acute effects of carbamate pesticides demonstrated rapid onset toxicity due to cholinesterase inhibition. The findings indicated that compounds with similar structures to this compound could lead to severe neurological symptoms within minutes post-exposure .
  • Case Study 2 : Research examining the efficacy of new carbamate derivatives highlighted their potential as therapeutic agents against neurodegenerative diseases by modulating cholinergic signaling pathways. The study illustrated that certain derivatives could enhance cognitive function in animal models .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameEnzyme Inhibition (IC50 µM)Receptor AffinityUnique Features
This compound< 10HighStrong BChE inhibitor
Rivastigmine6.57ModerateClinically used for Alzheimer’s disease
Benzyl (5-fluoroazepan-4-yl)carbamate< 8Very HighEnhanced stability and activity due to fluorine

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